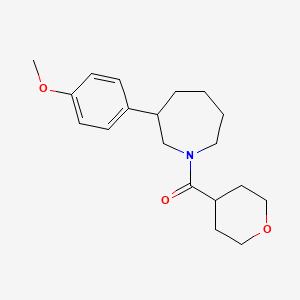

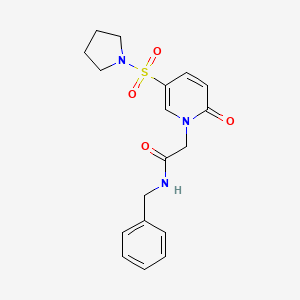

(3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

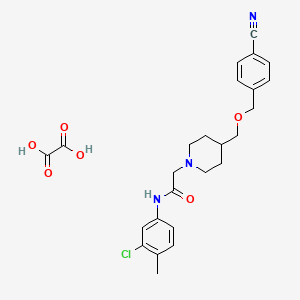

“(3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a complex organic compound. It contains a methoxyphenyl group, an azepan ring, a tetrahydropyran ring, and a methanone group .

Molecular Structure Analysis

The molecular formula of this compound is C19H27NO3, and its molecular weight is 317.429. It contains an azepan ring (a seven-membered ring with one nitrogen atom), a tetrahydropyran ring (a six-membered ring with one oxygen atom), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a methanone group (a carbon double-bonded to an oxygen and single-bonded to two other carbons) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Unfortunately, without specific studies or literature on this compound, it’s impossible to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications

Analgesic and Anti-inflammatory Agent

This compound has been studied for its potential use as an analgesic and anti-inflammatory agent . The structure of the compound suggests that it could interact with biological targets that modulate pain and inflammation. Research on similar compounds has shown significant activity in this area, with some derivatives demonstrating potent analgesic activity and moderate anti-inflammatory activity when compared to standard drugs like diclofenac sodium .

Synthesis of Quinazoline Derivatives

The compound can serve as a precursor in the synthesis of quinazoline derivatives . These derivatives have a wide range of pharmacological activities, including analgesic and anti-inflammatory properties. The process involves reacting the amino group of the compound with various alkyl and aryl ketones to produce novel quinazoline derivatives .

Cytotoxicity Studies

Due to the presence of the 4-methoxyphenyl group, this compound could be used in cytotoxicity studies to evaluate its effects on cell viability. This is particularly relevant in cancer research where the cytotoxic effects of new compounds on cancer cells are assessed .

Anti-HIV and Antiviral Research

Compounds with similar structures have been investigated for their anti-HIV and antiviral properties . The compound could be modified to enhance its activity against HIV or other viruses, contributing to the development of new antiviral medications .

Anti-tumor Activities

The compound’s structure is conducive to modifications that could lead to anti-tumor activities . Its potential to act on cancer cells makes it a candidate for further research in the development of anti-cancer drugs .

Chemical Intermediate

Lastly, this compound can act as a chemical intermediate in the synthesis of more complex molecules. Its versatile structure allows for various chemical reactions that can lead to the creation of new compounds with desired biological activities .

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if it has unique physical properties, or synthetic chemistry if it presents interesting challenges or opportunities for the development of new synthetic methods .

properties

IUPAC Name |

[3-(4-methoxyphenyl)azepan-1-yl]-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-22-18-7-5-15(6-8-18)17-4-2-3-11-20(14-17)19(21)16-9-12-23-13-10-16/h5-8,16-17H,2-4,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGFDKVZJXUANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2982195.png)

![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2982198.png)

![5-bromo-2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2982200.png)

![2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone](/img/structure/B2982203.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)